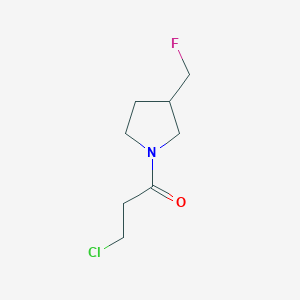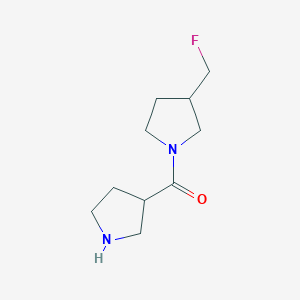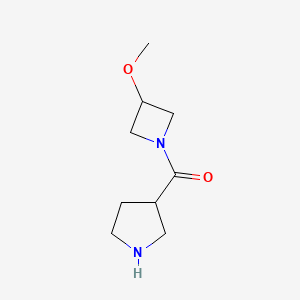
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one, often referred to as “DFMP”, is a small organic molecule belonging to the class of fluorinated pyrrolidines. It has been extensively studied for its potential applications in the field of medicinal chemistry. DFMP has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. Additionally, DFMP has been studied for its use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Tautomeric Equilibrium and Hydrogen Bonding
One study discusses the equilibrium between different tautomeric forms of a highly conjugated compound and its structural analysis through NMR and X-ray diffraction, highlighting the role of intramolecular hydrogen bonding (Ośmiałowski et al., 2002). Although this study does not directly relate to the chemical , it underscores the significance of understanding tautomeric forms and hydrogen bonding in designing and analyzing similar compounds.
Analytical Characterization of Novel Compounds
Another relevant study focuses on the analytical characterization of novel psychoactive substances, including a detailed examination of their structure through various spectroscopic methods (Liu et al., 2022). This approach is crucial for identifying and studying new chemical entities, including those with potential research applications in various scientific fields.
Excess Molar Enthalpies in Compound Mixtures
Research on the excess molar enthalpies of mixtures involving pyrrolidin-2-one with different alcohols at specific temperatures provides insights into the thermodynamic properties of mixtures, which is essential for understanding the solvation and interaction behaviors of similar pyrrolidine derivatives in solvent systems (Mehta et al., 1997).
Catalysis and Asymmetric Synthesis
The study of nickel-catalyzed cross-coupling reactions for the synthesis of allylic compounds highlights the role of catalysts in achieving regio- and enantioselectivity, an area of significant interest for the synthesis of complex molecules, including pyrrolidine derivatives (Nagel et al., 1998).
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on a protein, which can influence the protein’s activity .
Biochemical pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Pyrrolidine derivatives are often designed to optimize these properties .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These could range from changes in cellular signaling to effects on cell growth or survival .
Action environment
The action of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Propiedades
IUPAC Name |
2-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-2-7(10)9(14)13-4-3-6(5-13)8(11)12/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAZABKIFZCVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476584.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-chloropropan-1-one](/img/structure/B1476587.png)

